1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone
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Overview
Description
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone is a complex organic compound featuring multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Rings: The initial step involves the synthesis of pyridine rings through a series of condensation reactions.
Coupling Reactions: The pyridine rings are then coupled using a suitable coupling agent, such as palladium catalysts, under controlled conditions.
Final Assembly: The final step involves the assembly of the coupled pyridine rings into the desired ethanone structure through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted pyridine derivatives.
Scientific Research Applications
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complex metal-organic frameworks.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interact with biological molecules such as DNA and proteins.
Pathways Involved: The binding to metal ions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,2’6’,2’'-Terpyridine: A tridentate ligand with similar coordination properties.
1,10-Phenanthroline: Another ligand used in coordination chemistry with comparable binding affinities.
Uniqueness
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone is unique due to its multi-pyridine structure, which provides enhanced binding capabilities and versatility in forming complex structures. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
802910-28-7 |
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Molecular Formula |
C32H22N6O |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C32H22N6O/c39-32(23-20-30(26-11-3-7-15-35-26)38-31(21-23)27-12-4-8-16-36-27)19-22-17-28(24-9-1-5-13-33-24)37-29(18-22)25-10-2-6-14-34-25/h1-18,20-21H,19H2 |
InChI Key |
OTHWHWITXUGRNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)CC(=O)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
Origin of Product |
United States |
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